2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
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Overview
Description
5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of fluorine and methoxy groups in the structure of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-fluorouracil and methanol.
Reaction Conditions: The reaction involves the methoxylation of 5-fluorouracil under controlled conditions. Methanol is used as the methoxylating agent, and the reaction is typically carried out in the presence of a base such as sodium methoxide.
Industrial Production Methods
In industrial settings, the production of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Hydroxylated derivatives of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI).
Scientific Research Applications
5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Fluoro-2-methoxy-4(1H)-pyrimidinone: Another fluorinated pyrimidine derivative with similar chemical properties.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: A compound with structural similarities and potential biological activities.
Uniqueness
5-Fluoro-6-methoxy-1H-pyrimidine-2,4-dione is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBQNVGARYWNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC(=O)N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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